molecular formula C2H4 B1601565 Ethylene-13C2 CAS No. 51915-19-6

Ethylene-13C2

Cat. No.: B1601565
CAS No.: 51915-19-6
M. Wt: 30.039 g/mol
InChI Key: VGGSQFUCUMXWEO-ZDOIIHCHSA-N
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Description

Significance of Stable Isotope Tracers in Advancing Chemical and Biochemical Research

Stable isotope tracers are forms of atoms that contain the same number of protons but a different number of neutrons, rendering them non-radioactive yet distinguishable from their more abundant counterparts by mass. wikipedia.orgnih.gov This seemingly subtle difference in mass is the cornerstone of their utility in scientific research. By replacing a common isotope with a stable, heavier one in a molecule of interest, scientists can "label" that molecule and trace its journey through complex systems. wikipedia.org

The use of stable isotopes like deuterium (B1214612) (²H), Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Oxygen-18 (¹⁸O) offers significant advantages over their radioactive counterparts. nih.govnih.gov Primarily, their non-radioactive nature makes them safe for use in a wide range of studies, including those involving human subjects, and eliminates the need for specialized handling and disposal protocols associated with radioactive materials. nih.gov This safety profile has broadened the scope of metabolic research, allowing for investigations that would not be feasible with radioactive tracers.

Stable isotope tracers have been instrumental in providing a dynamic understanding of biological systems, revealing that living organisms are in a constant state of flux. nih.gov This technique has been foundational in modern biochemistry, enabling the quantification of metabolic reactions in vivo. nih.govnih.gov One of the key applications is in metabolic flux analysis (MFA), which measures the rates of metabolic reactions within a cell. wikipedia.org By introducing a ¹³C-labeled substrate into a biological system, researchers can track the incorporation of the ¹³C atoms into various metabolites. nih.gov The resulting labeling patterns in the downstream products provide a detailed map of active metabolic pathways and can be used to quantify the flux through these routes. researchgate.net This approach has been crucial in understanding the intricate network of biochemical reactions that constitute cellular metabolism.

The analytical techniques used to detect stable isotopes, such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are highly sensitive and provide detailed structural information. wikipedia.org MS separates molecules based on their mass-to-charge ratio, allowing for the differentiation of labeled and unlabeled compounds. NMR spectroscopy, on the other hand, can identify the precise location of the isotopic label within a molecule, offering unparalleled insight into the stereochemistry and mechanism of reactions. wikipedia.org

The Unique Utility of Carbon-13 Labeling for Mechanistic and Pathway Elucidation

While various stable isotopes are employed in research, Carbon-13 (¹³C) holds a special place due to carbon's central role as the backbone of organic and biological molecules. The ability to replace the naturally abundant ¹²C with ¹³C allows researchers to directly probe the fate of the carbon skeleton of a molecule as it undergoes transformation.

¹³C labeling is particularly powerful when coupled with NMR spectroscopy. wikipedia.org ¹³C-NMR can provide detailed information about the structure and bonding of carbon atoms within a molecule. When a compound is enriched with ¹³C, the signals in the NMR spectrum are enhanced, and the coupling between adjacent ¹³C atoms can be observed. This provides direct evidence of bond formation and cleavage, which is invaluable for elucidating reaction mechanisms. For example, in polymerization studies, using ¹³C-labeled monomers like Ethylene-13C2 allows for the detailed characterization of the resulting polymer's microstructure, including the identification of different types of branches and end groups. uchile.clkinampark.com

The table below illustrates the typical ¹³C NMR chemical shifts observed for different carbon environments in polyethylene (B3416737), which can be more readily studied using ¹³C-labeled ethylene (B1197577).

Carbon EnvironmentChemical Shift (ppm)
Main chain CH₂30.00
n-Butyl (B4) branch - 4B434.29
n-Butyl (B4) branch - 2B423.37
n-Hexyl and longer (B6+) branch - BrC6+38.32
n-Hexyl and longer (B6+) branch - αB6+34.71
Chain ends - 1B6+14.03
Chain ends - 2B6+22.85
Chain ends - 3B6+32.18
Data compiled from studies on polyethylene microstructure analysis. kinampark.com

In metabolic studies, ¹³C-labeled substrates are used to trace the flow of carbon through various biochemical pathways. nih.govresearchgate.net For instance, by providing cells with ¹³C-labeled glucose, researchers can follow the path of the labeled carbon atoms through glycolysis, the Krebs cycle, and other central metabolic routes. alfa-chemistry.com This has been instrumental in understanding both normal and disease-state metabolism. The analysis of isotopologue distributions (molecules that differ only in their isotopic composition) in metabolites by mass spectrometry provides quantitative data on the relative contributions of different pathways to the production of a particular compound. nih.gov

Historical Context and Evolution of this compound as a Specialized Research Reagent

The journey to the use of this compound as a specialized research tool is intertwined with two broader historical narratives: the discovery and study of ethylene as a plant hormone and the development of stable isotope tracer methodology.

Ethylene, a simple gaseous olefin, was first identified as a biologically active molecule in the late 19th and early 20th centuries. researchgate.net Early observations noted the effects of illuminating gas on plant growth, and in 1901, Dimitry Neljubow identified ethylene as the active component. researchgate.net It wasn't until 1934 that Richard Gane provided conclusive evidence that plants themselves biosynthesize ethylene. researchgate.net For several decades, research on ethylene as a plant hormone was hampered by the difficulty in detecting the small amounts produced by plants. A significant breakthrough came in the late 1950s with the application of gas chromatography, which provided a sensitive method for ethylene detection and led to a surge in research. researchgate.net This laid the groundwork for understanding ethylene's role in plant development, ripening, and stress responses. frontiersin.orgnih.gov

Concurrently, the field of stable isotope chemistry was burgeoning. Fundamental studies in the early 20th century led to the discovery of isotopes for key biological elements like oxygen, carbon, and nitrogen. nih.gov The use of these isotopes as tracers, pioneered in the mid-20th century, fundamentally changed our understanding of biochemistry by revealing the dynamic nature of metabolic processes. nih.govnih.gov

One of the significant early applications of this compound was in the study of Ziegler-Natta polymerization. This type of catalysis, discovered in the 1950s, is of immense industrial importance for the production of polyethylene. bham.ac.uk The use of ¹³C-enriched ethylene provided a direct way to observe the polymerization process and analyze the structure of the resulting polymer chains with a level of detail previously unattainable. uchile.cl These studies helped to elucidate the mechanism of ethylene insertion into the growing polymer chain and to characterize the types and frequencies of branching in polyethylene.

The table below presents a summary of kinetic parameters for ethylene polymerization using a Ziegler-Natta catalyst, a field where this compound has been a valuable tool for mechanistic studies.

ParameterDescriptionTypical Value Range
Catalyst Productivity Mass of polymer produced per mass of catalyst per unit timeVaries widely with catalyst system and conditions
Activation Energy (Ea) The minimum energy required for the polymerization reaction to occur15.2 kcal/mol (for a specific neodymium metallocene catalyst) ulisboa.pt
Melt Flow Rate (MFR) A measure of the ease of flow of the molten polymer, inversely related to molecular weightDependent on polymerization conditions
Molecular Weight (Mn, Mw) Number-average and weight-average molecular weight of the polymer chainsCan be controlled by adjusting reaction parameters
Data compiled from various studies on ethylene polymerization kinetics. ulisboa.ptmtak.huresearchgate.net

In more recent times, the availability of ¹³C-labeled precursors has expanded. For instance, methods have been developed for the synthesis of ¹³C₂-labeled compounds starting from elemental ¹³C, which is converted to calcium carbide-13C₂ and then to acetylene-13C₂, a direct precursor to this compound. This has made such specialized reagents more accessible for a broader range of research applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1,2-13C2)ethene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4/c1-2/h1-2H2/i1+1,2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGGSQFUCUMXWEO-ZDOIIHCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]=[13CH2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90482058
Record name Ethylene-13C2
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

30.039 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51915-19-6
Record name Ethylene-13C2
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 51915-19-6
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Advanced Analytical Techniques Enhanced by Ethylene 13c2 Labeling

Nuclear Magnetic Resonance (NMR) Spectroscopy in Ethylene-13C2 Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary beneficiary of this compound labeling. The presence of the ¹³C nucleus, with its nuclear spin of ½, allows for detailed structural and quantitative analysis that is often not possible with the NMR-inactive ¹²C isotope.

Carbon-13 NMR Chemical Shift Analysis and Signal Assignment

In ¹³C NMR spectroscopy, the chemical shift of a carbon atom is highly dependent on its electronic environment. For ethylene (B1197577) (C₂H₄), the two carbon atoms are in identical chemical environments due to the molecule's symmetry, resulting in a single peak in the ¹³C NMR spectrum. The chemical shift for the carbon atoms in ethylene is approximately 123 ppm relative to the standard tetramethylsilane (B1202638) (TMS). docbrown.info

The introduction of ¹³C isotopes can lead to observable secondary isotope effects on chemical shifts. For instance, in doubly ¹³C-enriched ethylene (¹³C₂H₄), a secondary isotope effect of approximately +0.20 ppm is observed for the ¹³C shielding compared to singly labeled ethylene. mdpi.com This effect arises from the influence of the second ¹³C atom on the electron distribution around the first. mdpi.com

In studies of ethylene-propylene copolymers, the chemical shifts of the carbon atoms from the ethylene units are used to determine the monomer composition and sequence distribution within the polymer chain. scispace.comwordpress.com The specific chemical shifts of the methylene (B1212753) (-CH₂-) carbons in different triad (B1167595) sequences (e.g., EPE, EEE) allow for a detailed microstructural analysis of the copolymer. scispace.com

Table 1: Typical ¹³C NMR Chemical Shifts for Ethylene and Related Structures

Carbon EnvironmentChemical Shift (ppm)Notes
C=C in Ethene123Symmetrical molecule, single peak. docbrown.info
C=C in Alkenes115 - 140General range for sp² hybridized carbons in alkenes. libretexts.org
sp² carbons in polyaromatics~130Broad signal observed in studies of ethylene conversion over zeolites. rsc.org
Aliphatic sp³ carbons~20Sharp signal for species formed during ethylene reactions. rsc.org

Chemical shifts are relative to TMS.

Isotope-Edited and Isotope-Filtered NMR Experiments for Structural Elucidation

Isotope-edited and isotope-filtered NMR experiments are powerful techniques that leverage the presence of ¹³C labels to simplify complex spectra and isolate specific structural features. These methods are particularly useful in solid-state NMR studies of complex systems.

In isotope-edited experiments, only signals from the ¹³C-labeled parts of a molecule or complex are observed. This is achieved by designing pulse sequences that selectively excite and detect the ¹³C nuclei. For example, in studies of ethylene conversion on catalysts, ¹³C MAS NMR can be used to track the fate of the labeled ethylene as it transforms into various products and intermediates. rsc.org By switching between ¹³C-ethylene and ¹²C-ethylene feeds, researchers can differentiate between gas-phase species, adsorbed molecules, and catalytic intermediates involved in the reaction mechanism. rsc.org

Isotope-filtered experiments work in the opposite manner, suppressing signals from the ¹³C-labeled species to allow for the observation of the unlabeled parts of the system. This can be useful for studying the interaction of a labeled molecule with its unlabeled environment.

These techniques, often employed in multidimensional NMR, allow for the correlation of different nuclei through bonds or through space, providing detailed information about molecular connectivity and three-dimensional structure. mst.edu For instance, heteronuclear correlation (HETCOR) experiments can establish connections between ¹³C and ¹H nuclei, aiding in the assignment of complex spectra. mst.edu

Quantitative NMR Applications with this compound-Derived Species

Quantitative NMR (qNMR) utilizes the principle that the signal intensity in an NMR spectrum is directly proportional to the number of corresponding nuclei. semanticscholar.org The use of ¹³C-labeled compounds like this compound can significantly enhance the accuracy and applicability of qNMR.

When analyzing ethylene copolymers, quantitative ¹³C NMR is a standard method for determining the precise composition of ethylene and other monomers. wordpress.comresearchgate.net By carefully integrating the areas of the peaks corresponding to the different carbon environments in the polymer chain, the molar and weight percentages of each monomer can be calculated. scispace.comwordpress.com To ensure accuracy in qNMR, experimental parameters such as relaxation delays must be sufficiently long to allow for full relaxation of all nuclei, although relaxation agents can be used to shorten the required time. acs.orgresearchgate.net

In metabolic studies, ¹³C-labeled substrates derived from this compound can be used to trace the flow of carbon atoms through metabolic pathways. By measuring the ¹³C enrichment in various metabolites using qNMR, researchers can quantify metabolic fluxes and gain insights into cellular physiology.

Gas-Phase NMR Studies of this compound

Gas-phase NMR studies of this compound provide fundamental data on molecular properties free from intermolecular interactions that are present in the liquid or solid state. researchgate.net By measuring NMR parameters as a function of gas density and extrapolating to zero density, it is possible to determine values for isolated molecules. mdpi.com

These studies have shown that both ¹³C and ¹H chemical shifts in this compound are linearly dependent on gas density. mdpi.com The analysis of the complex spin systems in ¹³C₂H₄ (AA′A″A‴XX′ spin system) allows for the precise determination of indirect spin-spin coupling constants (J-couplings). mdpi.comresearchgate.net For example, the one-bond carbon-carbon coupling (¹J(CC)) and carbon-proton couplings (¹J(CH)) have been measured with high accuracy. mdpi.com These gas-phase measurements have revealed that while shielding parameters (chemical shifts) are sensitive to intermolecular interactions, the spin-spin couplings are almost independent of the solvent or gas density. mdpi.com

Mass Spectrometry (MS) for this compound and its Transformation Products

Mass spectrometry (MS) is another key analytical technique that benefits from the use of this compound. MS separates ions based on their mass-to-charge ratio (m/z), making it an ideal tool for distinguishing between isotopically labeled and unlabeled molecules.

High-Resolution Mass Spectrometry for Isotopic Tracing

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous identification of molecules and the resolution of isotopic peaks. When this compound (molecular weight ≈ 30.04) is used in chemical or biological reactions, its incorporation into larger molecules can be traced by observing the characteristic mass shift. sigmaaldrich.com Unlabeled ethylene has a molecular weight of approximately 28.05, so the presence of the two ¹³C atoms results in a mass increase of approximately 2 Da.

This isotopic tracing capability is widely used in mechanistic studies. For example, in catalysis research, online mass spectrometry can monitor the products of reactions involving this compound in real-time. rsc.org By feeding a pulse of ¹³C₂H₄ to a reactor and analyzing the effluent gas, researchers can track the formation of labeled products like benzene (B151609) and toluene, providing evidence for the involvement of specific intermediates in the catalytic cycle. rsc.org HRMS is crucial for resolving the isotopic patterns of these products and confirming the number of ¹³C atoms incorporated. thermofisher.comnih.gov

In metabolomics, HRMS is used to follow the path of ¹³C labels from a precursor through various metabolic pathways. nih.gov This allows for the quantification of metabolic fluxes and the elucidation of complex biochemical networks. The high resolution of instruments like the Orbitrap mass spectrometer can even resolve the small mass difference between deuterium (B1214612) and ¹³C isotopes in multiply labeled molecules. thermofisher.com

Tandem Mass Spectrometry (MS/MS) in Pathway Deconvolution

Tandem Mass Spectrometry (MS/MS) is a highly selective analytical technique that involves two stages of mass analysis. When coupled with this compound labeling, it becomes an exceptionally potent method for metabolic pathway deconvolution. In an MS/MS experiment, a specific ion (the precursor ion), such as a metabolite that has incorporated the ¹³C label, is selected in the first mass analyzer. This ion is then fragmented, and the resulting product ions are analyzed in the second mass analyzer.

The fragmentation patterns of the labeled metabolite will be different from its unlabeled counterpart. Specifically, fragments containing the ¹³C atoms from the original this compound tracer will exhibit a predictable mass shift. By analyzing these shifts in the product ion spectra, researchers can deduce which parts of the metabolite's structure originated from the labeled precursor. This allows for the unambiguous tracing of carbon atoms as they move through intricate metabolic networks. acs.org

This technique is instrumental in identifying novel metabolites and confirming proposed biosynthetic pathways. For example, in studies of secondary metabolite biosynthesis, a ¹³C₂-labeled precursor can be introduced to a biological system. Subsequent LC-MS/MS analysis of the cell extract can identify which resulting metabolites show the characteristic incorporation of two, four, or more ¹³C atoms, confirming their origin from the supplied tracer and elucidating the assembly of complex molecules. acs.orgnih.gov The high selectivity of MS/MS, particularly in modes like Multiple Reaction Monitoring (MRM), minimizes background noise and enables the sensitive detection of these labeled compounds even at low concentrations. acs.org

Table 1: Principles of MS/MS in Labeled Pathway Analysis

Principle Description Relevance to this compound Source
Precursor Ion Selection The first mass analyzer isolates a specific ion of interest (e.g., a potential metabolite) based on its mass-to-charge ratio (m/z). An ion suspected of incorporating the ¹³C label from this compound is selectively isolated. nih.gov
Collision-Induced Dissociation (CID) The selected precursor ion is fragmented by collision with an inert gas, breaking it into smaller, structurally informative product ions. The labeled metabolite is fragmented, breaking covalent bonds and distributing the ¹³C atoms among the product ions. nih.gov
Product Ion Analysis The second mass analyzer scans the resulting product ions, generating a fragmentation spectrum (MS/MS spectrum). The spectrum reveals which fragments retain the +2 mass shift (or multiples thereof), pinpointing the location of the labeled carbons. acs.org
Pathway Mapping By identifying a series of metabolites that all show incorporation of the ¹³C₂ label, a metabolic pathway can be reconstructed. Tracing the ¹³C₂ unit from this compound through various downstream compounds elucidates their biochemical relationships. acs.orgcoresta.org

Isotope Ratio Mass Spectrometry (IRMS) for Carbon Isotope Flux Analysis

Isotope Ratio Mass Spectrometry (IRMS) is a specialized form of mass spectrometry designed for the high-precision measurement of isotope ratios, such as ¹³C/¹²C. bio-conferences.org When used in metabolic studies with this compound, IRMS is a cornerstone of ¹³C-Metabolic Flux Analysis (¹³CMFA), a technique that quantifies the rates (fluxes) of metabolic pathways within a living system. nih.gov

The typical workflow involves introducing the ¹³C-labeled substrate to a biological system and allowing the label to be incorporated into various metabolites. These metabolites, often protein-derived amino acids, are then isolated, combusted to convert them into simple gases like carbon dioxide (CO₂), and introduced into the IRMS instrument. bio-conferences.orgoiv.int The IRMS precisely measures the ratio of ¹³CO₂ (m/z 45) to ¹²CO₂ (m/z 44), allowing for the calculation of the ¹³C enrichment in that metabolite. oiv.int

This enrichment data is expressed as the delta value (δ¹³C) in parts per thousand (‰) relative to an international standard, Vienna Pee Dee Belemnite (V-PDB). bio-conferences.org By measuring the ¹³C enrichment across a range of metabolites, a detailed picture of carbon flow emerges. This data is then fed into a metabolic model to calculate the in vivo fluxes through central metabolic pathways. nih.gov This approach is powerful for understanding how cells reroute metabolism in response to genetic or environmental changes. While high levels of labeling can be costly, studies have shown that GC-C-IRMS (Gas Chromatography-Combustion-IRMS) can be effectively used with low-level labeling (e.g., 1%), making flux analysis more feasible for larger-scale experiments. nih.gov

Table 2: Key Parameters in IRMS for ¹³C Flux Analysis

Parameter Definition Typical Value/Precision Source
δ¹³C (Delta Value) The relative difference in the ¹³C/¹²C ratio of a sample compared to the V-PDB international standard, expressed in per mil (‰). Varies by sample; analytical precision can be < 0.3‰. bio-conferences.orgresearchgate.net
¹³C/¹²C Ratio (R) The absolute ratio of carbon-13 to carbon-12 atoms in a sample. The V-PDB standard has a defined R value of 0.0112372. bio-conferences.org
Internal Accuracy The difference between two measurements of the same sample, indicating instrument stability. Typically ≤ 0.05‰. oiv.int
Inter-sample Deviation The acceptable difference in results between two separately prepared aliquots of the same sample. Should be < 0.3‰ for reliable results. oiv.int

Chromatographic Separations Coupled with this compound Detection

Chromatography is an essential precursor to mass spectrometric analysis, serving to separate complex mixtures into individual components before detection. The choice between gas and liquid chromatography depends on the physicochemical properties of the analytes derived from this compound.

Gas Chromatography (GC) Applications in Labeled Compound Analysis

Gas Chromatography (GC) is the method of choice for analyzing volatile and thermally stable compounds. iicbe.org In the context of this compound, GC is used to separate ethylene gas itself or volatile derivatives and metabolites. Samples are vaporized and carried by an inert gas (like helium) through a column containing a stationary phase. Separation occurs based on the differential partitioning of compounds between the mobile and stationary phases. iicbe.org

For the analysis of ethylene, specialized columns such as Porous Layer Open Tubing (PLOT) columns are often employed. iicbe.org These columns provide excellent separation for light gases and hydrocarbons. Following separation, the compounds can be detected by various means. A Flame Ionization Detector (FID) is highly sensitive to hydrocarbons, while a Mass Spectrometer (MS) provides both quantification and structural identification. iicbe.orgresearchgate.net

When analyzing ¹³C-labeled compounds, GC-MS is particularly powerful. The mass spectrometer can easily distinguish between the native compound and its ¹³C-labeled isotopologue based on the M+2 mass shift of this compound. sigmaaldrich.com This allows for precise quantification of label incorporation into volatile metabolites. For instance, a GC-MS method can be used to analyze for ethylene oxide, a derivative of ethylene, with a retention time that allows clear separation from other matrix components before MS detection. mdpi.com

Table 3: Example GC Parameters for Ethylene and Related Compound Analysis

Parameter Example Setting Analyte/Application Source
Column HP-PLOT Q (30m x 530µm x 40µm) Ethylene (C₂H₄) from fruit headspace iicbe.org
Carrier Gas Helium Ethylene, CO₂, H₂S iicbe.org
Oven Program Isothermal at 60°C, then ramp 30°C/min to 240°C Ethylene, CO₂, H₂S iicbe.org
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS) Ethylene, Ethylene Glycol Ethers iicbe.orgresearchgate.net
Retention Time (Ethylene Oxide) ~2.65 min Determination of Ethylene Oxide in food matrix mdpi.com

Liquid Chromatography (LC) Applications with Isotopic Tracers

For non-volatile, polar, or large molecules that are not amenable to GC, Liquid Chromatography (LC) is the preferred separation technique. In metabolic studies using this compound, many downstream products like amino acids, organic acids, lipids, and nucleotides are non-volatile and require LC for analysis. LC separates compounds based on their interaction with a solid stationary phase (e.g., C18) and a liquid mobile phase. nih.gov

High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) is a cornerstone of modern metabolomics. nih.gov In tracer studies, LC separates the complex mixture of metabolites from a biological extract. The eluent from the LC column is then introduced into the mass spectrometer, which detects the labeled and unlabeled forms of each metabolite. The use of ¹³C labeling does not typically cause a significant shift in chromatographic retention time, but it allows for clear differentiation in the MS dimension. nih.gov

Reversed-phase chromatography, using columns like Ethylene Bridged Hybrid (BEH) C18, is widely used for separating a broad range of metabolites. nih.gov The use of stable isotope-labeled internal standards, including ¹³C-labeled compounds, is a common practice in LC-MS to correct for matrix effects and improve quantitative accuracy. nih.gov Advanced LC-MS/MS platforms can provide high-confidence identification of labeled lipids and other metabolites based on their retention time, accurate mass, and fragmentation patterns, enabling detailed investigation into de novo synthesis and metabolic recycling. nih.gov

Table 4: LC Applications and Conditions for Isotopic Tracer Analysis

Application LC Column Type Mobile Phase Example Key Finding Source
Untargeted Metabolomics Waters Acquity BEH-C18 Water/Acetonitrile with 0.1% Formic Acid Separation of polar and nonpolar metabolites, including labeled internal standards. nih.gov
Lipidomics Not specified Not specified LC separates de novo synthesized ¹³C-labeled triglycerides and diglycerides for MS/MS analysis. nih.gov
Pesticide Analysis Not specified Not specified HPLC is used as a purification and pre-concentration step before IRMS analysis of labeled compounds. mdpi.com
Biomarker Analysis Not specified Not specified An LC-MS/MS method was adapted to analyze ¹³C₃-labeled mercapturic acids in urine. coresta.org

Mechanistic Investigations Utilizing Ethylene 13c2 As a Tracer

Reaction Mechanism Elucidation in Organic Synthesis and Catalysis

In the realms of organic synthesis and catalysis, understanding the precise sequence of events at a molecular level is paramount for optimizing reaction conditions, improving selectivity, and designing novel catalysts. solubilityofthings.com Ethylene-13C2 serves as a molecular detective, revealing the hidden steps of a reaction mechanism.

Bond Formation and Cleavage Pathways with this compound

The use of this compound is crucial for tracking the fate of carbon atoms, thereby elucidating how chemical bonds are formed and broken.

In photoelectrochemical reactions, such as the oxidation of glycerol (B35011) on a BiVO₄ photoanode, this compound labeling has been used to uncover unexpected reaction pathways. acs.org The major product was glycolaldehyde (B1209225), a C2 species. To form this from glycerol (a C3 species), a C-C bond must be cleaved. acs.org By using glycerol-1,3-¹³C₂, researchers could investigate the origins of the products and discovered a novel pathway involving not just C-C cleavage but also C-C coupling of C1 intermediates to form the C2 product. acs.org

Similarly, studies on the conversion of glucose to ethylene (B1197577) glycol over tungsten trioxide (WO₃) catalysts have utilized ¹³C-labeled glucose to trace the C-C bond cleavage pathways. pnas.org These experiments help to differentiate between proposed mechanisms and identify the specific bonds that are broken during the catalytic process. pnas.org In transition metal catalysis, such as the iron-catalyzed [2+2] cycloaddition of ethylene and butadiene, isotopic labeling studies with ¹³C-ethylene helped establish that key steps like oxidative cyclization and reductive coupling are reversible. princeton.edu

Table 1: Selected Studies on Bond Formation and Cleavage Using this compound

Reaction SystemKey Finding from ¹³C LabelingAnalytical TechniqueReference
Ethylene Aromatization on HZSM-5Demonstrated that intrinsic C-C bond cleavage and recombination rates increase with temperature.Mass Spectrometry rsc.org
Photoelectrochemical Glycerol Oxidation on BiVO₄Uncovered a C-C coupling pathway of C1 intermediates in addition to C-C cleavage.Not specified acs.org
Iron-Catalyzed [2+2] CycloadditionEstablished the reversibility of oxidative cyclization and reductive coupling steps.Not specified princeton.edu
Glucose Conversion on WO₃Helped identify specific C-C bond cleavage sites in the sugar backbone.NMR Spectroscopy pnas.org

Rearrangement Reaction Studies and Intermediate Identification

This compound is instrumental in identifying transient species and proving or disproving proposed reaction intermediates that are often too unstable to be isolated. solubilityofthings.comsci-hub.se

In the study of rearrangement reactions, such as the isothiourea-catalyzed lumenlearning.comlibretexts.org-rearrangement of allylic ammonium (B1175870) ylides, ¹³C-labeling experiments are critical. chemrxiv.org These studies, alongside crossover experiments, help to determine whether a reaction proceeds through a concerted mechanism or via a stepwise pathway involving bond homolysis and radical recombination. chemrxiv.org The detection of ¹³C-labeled products in specific positions can confirm the migration of certain molecular fragments.

The direct observation of intermediates is another area where isotopic labeling is invaluable. In the reaction of ethylene with laser-ablated group 5 metal atoms (V, Nb, Ta), matrix isolation infrared spectroscopy was used to identify reaction products. acs.org By comparing the spectra of reactions using C₂H₄, ¹³C₂H₄, and C₂D₄, researchers could definitively assign vibrational modes to specific intermediates, such as the dihydrido-acetylene complex (MH₂−C₂H₂). acs.org

Similarly, the mechanism for the palladium-catalyzed synthesis of vinyl acetate (B1210297) was unequivocally identified using isotopically labeled reactants. uwm.edu The reaction of ethylene with acetate species was shown to proceed via an acetoxyethyl-palladium intermediate, followed by β-hydride elimination, confirming the pathway proposed by Samanos et al. over an alternative mechanism. uwm.edu In studies of olefin metathesis on molybdenum-aluminum alloys, the reaction between ¹³C₂H₄ and ¹²CH₂ led to the formation of ¹²C¹³CH₄, providing evidence for the involvement of a C₃ metallacycle intermediate as proposed in the Hérisson-Chauvin mechanism. researchgate.net

Catalytic Cycle Interrogation in Transition Metal-Mediated Transformations

Fully mapping a catalytic cycle requires understanding each elementary step, including substrate coordination, insertion, transformation, and product release. This compound allows for the interrogation of these complex cycles.

In the iron-catalyzed [2+2] cycloaddition between ethylene and butadiene, a key metallacycloheptene intermediate was observed and characterized. nih.gov Using ¹³C-labeled ethylene helps to confirm the connectivity within such intermediates and to follow the carbon atoms as they are incorporated into the final vinylcyclobutane product. princeton.edu These labeling studies can also shed light on the reversibility of certain steps; for instance, visible light was found to accelerate the reductive coupling step, which leads to product formation. princeton.edu

The interaction of this compound with transition metal centers has been studied in detail to understand the nature of the metal-olefin bond, a crucial first step in many catalytic processes like polymerization. unito.it Advanced Electron Paramagnetic Resonance (EPR) techniques, combined with DFT calculations, were used to study the complex formed between ¹³C₂H₄ and Ti³⁺ ions in a microporous material. unito.it This revealed an asymmetric spin density distribution over the two carbon atoms of the ethylene molecule, providing unprecedented insight into the electronic effects of π-coordination. unito.it Such fundamental understanding is vital for designing more efficient catalysts.

Polymerization Mechanism Studies with this compound

Polymerization reactions involve the sequential addition of monomer units to a growing chain. This compound is used to probe the mechanisms of these fundamental industrial processes, providing data on kinetics, selectivity, and the nature of the active sites.

Olefin Polymerization Kinetics and Regioselectivity

The rate at which a polymer chain grows and the orientation (regioselectivity) with which monomers add are critical parameters in polymerization.

Kinetic studies of ethylene polymerization with Ziegler-Natta catalysts, which are heterogeneous systems, are notoriously complex. giulionatta.itmdpi.com Comparing the polymerization kinetics of ethylene and propylene (B89431) using the same catalyst reveals significant differences. mdpi.com While propylene polymerization proceeds at a stable rate, ethylene polymerization shows lower activity and rapid decay. mdpi.com Using labeled monomers in such systems can help quantify the concentration of active centers ([C*]) and determine propagation rate constants (kₚ), providing a clearer picture of the catalyst's behavior. mdpi.com

Table 2: Comparative Kinetic Parameters in Olefin Polymerization

MonomerCatalyst SystemKey Kinetic ObservationReference
EthyleneMgCl₂-supported Z-N CatalystLow activity, rapid rate decay, [C]/[Ti] ratio <0.6%. mdpi.com
PropyleneMgCl₂-supported Z-N CatalystHigh activity, stable rate, [C]/[Ti] ratio 1.5%–4.9%. mdpi.com

Chain Initiation, Propagation, and Termination Mechanisms

Every polymerization process consists of three fundamental stages: initiation, propagation, and termination. libretexts.org this compound can be used to study each of these steps in detail.

Chain Initiation: This is the first step where an active species is generated that can attack the ethylene monomer. In free radical polymerization, an initiator (like an organic peroxide) decomposes to form a radical (Ra•). libretexts.orgchemguide.co.uk This radical then adds to an ethylene molecule to start the polymer chain. lumenlearning.comlibretexts.org In Ziegler-Natta polymerization, initiation involves the formation of an active transition metal-alkyl bond, which coordinates the first ethylene molecule. libretexts.org The Cossee-Arlman mechanism describes the subsequent insertion of the ethylene monomer into this metal-carbon bond. unito.itresearchgate.net

Chain Propagation: This is the repetitive addition of monomer units to the growing chain. lumenlearning.comlibretexts.org In free radical polymerization, the radical at the end of the growing chain attacks the double bond of a new ethylene molecule, extending the chain by two carbons and regenerating the radical at the new chain end. chemguide.co.uk In coordination polymerization, propagation occurs via repeated migratory insertion of ethylene molecules into the transition metal-carbon bond of the growing polymer chain. researchgate.net Using ¹³C-labeled ethylene allows for the analysis of the resulting polymer structure by ¹³C NMR to confirm the regiochemistry and mechanism of insertion.

Chain Termination: This step ends the growth of a polymer chain. In free radical polymerization, this can occur when two growing radical chains collide and combine or disproportionate. lumenlearning.comlibretexts.org In Ziegler-Natta systems, termination can happen through various chain transfer reactions, such as β-hydride elimination, which leaves a metal-hydride species capable of initiating a new chain. giulionatta.itresearchgate.net Analyzing the end groups of polymers formed from ¹³C-labeled ethylene can provide evidence for the dominant termination pathways.

Copolymerization Process Analysis and Polymer Structure Determination

The use of this compound as a labeled monomer in copolymerization reactions provides an unparalleled level of detail for analyzing the resulting polymer structure and understanding the polymerization mechanism. The distinct spectroscopic signature of the ¹³C isotope allows for precise tracking of ethylene unit incorporation into the polymer backbone via Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy. cnr.itresearchgate.netacs.org This technique is instrumental in elucidating the microstructure of copolymers, which in turn dictates their macroscopic properties. nih.govtue.nl

Researchers utilize this compound in conjunction with other monomers, such as propylene or 1-octene, to synthesize copolymers with labeled ethylene units. acs.orgresearchgate.net High-resolution ¹³C NMR analysis of these polymers allows for the unambiguous assignment of resonance signals corresponding to different monomer sequences (dyads, triads, tetrads, etc.). researchgate.nettue.nl This detailed sequence information is critical for determining the comonomer distribution, whether it be random, alternating, or blocky. nih.govsemanticscholar.org

For instance, in the study of ethylene-propylene copolymers, enriching the ethylene feed with this compound helps to distinguish and quantify specific triad (B1167595) sequences like EPE, EEP, and PEP (where E is ethylene and P is propylene). researchgate.net The relative intensities of these signals in the ¹³C NMR spectrum provide direct insight into the reactivity ratios of the monomers, a fundamental parameter in copolymerization kinetics. researchgate.net

Furthermore, the analysis of polymers synthesized with this compound can reveal subtle structural details, including the sites of monomer attachment and the nature of end-groups. acs.org In studies involving the grafting of monomers like maleic anhydride (B1165640) onto polyethylene (B3416737), the use of specifically labeled [2,3-¹³C2]maleic anhydride has been shown to identify the attachment points on the polyethylene backbone. acs.org Similarly, using this compound would allow for precise tracking of the ethylene units themselves in complex grafting or branching reactions.

The ability to precisely determine these microstructural features is essential for establishing structure-property relationships. The arrangement of comonomers significantly influences material properties such as crystallinity, density, thermal performance, and mechanical strength. nih.govspectra-analysis.com

Table 1: Structural Information from ¹³C NMR Analysis of Copolymers Synthesized with this compound

Structural FeatureInformation GainedSignificance
Monomer Sequence Distribution Quantification of dyads, triads, and higher-order sequences (e.g., EEE, EEO, OEO in ethylene-octene copolymers). researchgate.netDetermines if the copolymer is random, alternating, or blocky, which impacts material properties. nih.gov
Comonomer Content Precise measurement of the molar percentage of ethylene incorporated into the polymer chain. tue.nlA key parameter controlling the overall physical properties like density and flexibility. nih.gov
Regio-defects Identification of irregular monomer insertions, such as head-to-head or tail-to-tail additions. researchgate.netAffects polymer chain regularity and can influence crystallinity and mechanical properties.
Branching Analysis In copolymers with α-olefins, helps to quantify short-chain and long-chain branching. researchgate.netBranching significantly affects polymer density, processability, and mechanical performance.
Reactivity Ratios Calculation of monomer reactivity ratios directly from sequence distribution data. researchgate.netProvides fundamental insights into the copolymerization kinetics and catalyst behavior.

Elucidation of Biochemical and Enzymatic Pathways in Model Systems (Non-Clinical)

Carbon Flow Mapping in Metabolic Networks (e.g., in plants, microorganisms, or in vitro systems)

This compound is a powerful tracer for ¹³C-Metabolic Flux Analysis (¹³C-MFA), a cornerstone technique for quantifying the rates (fluxes) of metabolic reactions within a cell or organism. researchgate.netnih.gov By introducing this compound as a carbon source, researchers can trace the path of the labeled carbon atoms as they are assimilated and distributed throughout the central metabolism. nih.gov This approach provides a dynamic view of cellular physiology, revealing how metabolic pathways are utilized and regulated in response to genetic or environmental changes. nih.govresearchgate.net

The process begins with cultivating the model system—be it plant cells, microorganisms, or an in vitro enzymatic system—in a medium where this compound or its metabolic derivatives are the sole carbon source. researchgate.netresearchgate.net For instance, in studies of ethylene metabolism in plants or bacteria, the organism can be exposed to a ¹³C-labeled ethylene atmosphere. scialert.net The labeled ethylene is metabolized into various compounds, such as ethylene oxide and ethylene glycol, which can then enter central metabolic pathways. scialert.netnih.gov

As the ¹³C atoms from this compound percolate through the metabolic network, they are incorporated into a wide range of downstream metabolites, including amino acids, organic acids, and sugars. nih.govfrontiersin.org After a period of incubation, the metabolites are extracted and their mass isotopomer distributions are measured using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govresearchgate.net The specific pattern of ¹³C labeling in these metabolites provides a detailed history of the metabolic routes taken. nih.gov

This experimental data is then integrated into a computational model of the organism's metabolic network. By using a least-squares regression approach, the model calculates the flux distribution that best explains the observed labeling patterns. researchgate.net This analysis can reveal the relative activity of competing pathways, identify bottlenecks, and uncover unexpected metabolic routes. researchgate.netcore.ac.uk For example, ¹³C-MFA has been used to demonstrate the bifurcation of the tricarboxylic acid (TCA) cycle under low-oxygen conditions in plants, a process linked to ethylene signaling. core.ac.uknih.gov

Table 2: General Steps in Carbon Flow Mapping using this compound

StepDescriptionKey Objective
1. Isotope Labeling Cultivation of the biological system (e.g., plant tissue, microorganisms) with this compound or a direct metabolic product like [¹³C₂]ethylene glycol as the primary carbon source. researchgate.netnih.govIntroduce the ¹³C label into the metabolic network.
2. Isotopic Steady State Allow the system to metabolize the labeled substrate until the isotopic enrichment of key metabolites becomes constant over time. nih.govEnsure that the measured labeling patterns reflect the steady-state metabolic fluxes.
3. Metabolite Extraction Quench metabolic activity rapidly and extract intracellular and extracellular metabolites. nih.govPreserve the in vivo labeling state of metabolites for analysis.
4. Analytical Measurement Analyze the mass isotopomer distribution of key metabolites (e.g., proteinogenic amino acids, TCA cycle intermediates) using MS or NMR. researchgate.netQuantify the extent and pattern of ¹³C incorporation into downstream products.
5. Flux Calculation Use computational software to fit the measured labeling data and extracellular rates to a stoichiometric model of metabolism. researchgate.netresearchgate.netEstimate the intracellular metabolic fluxes throughout the central carbon metabolism.

Enzymatic Catalysis Mechanism Deconvolution Using Isotopic Kinetic Effects

The substitution of ¹²C with ¹³C in a substrate molecule like ethylene creates a small but measurable difference in reaction rates, known as the ¹³C Kinetic Isotope Effect (KIE). numberanalytics.comnumberanalytics.com Measuring the KIE for an enzyme-catalyzed reaction using this compound provides a sensitive probe for elucidating the reaction mechanism and the nature of the transition state. nih.govnih.gov The KIE is defined as the ratio of the reaction rate for the lighter isotopologue (¹²C-ethylene) to that of the heavier one (this compound). numberanalytics.com

A primary ¹³C KIE (where the C-C or a C-H bond to the labeled carbon is broken or formed in the rate-determining step) greater than 1.0 indicates that the bonding to the isotopic carbon is weaker in the transition state compared to the reactant. numberanalytics.comnih.gov The magnitude of the KIE can provide detailed information about the transition state structure. nih.gov For example, in an enzyme that hydroxylates ethylene, a significant ¹³C KIE would suggest that C-H bond cleavage is part of the rate-limiting step.

To measure the KIE, a competition experiment is often performed. The enzyme is presented with a mixture of natural abundance ethylene and this compound. The reaction is allowed to proceed to a low level of conversion, and the isotopic composition of the remaining substrate or the formed product is analyzed by isotope ratio mass spectrometry. nih.gov

This technique can distinguish between different potential mechanisms. For instance, consider an enzyme that oxidizes ethylene. If the mechanism involves a concerted step where a C-H bond is broken, a significant KIE is expected. Conversely, if the rate-limiting step is substrate binding or product release, the KIE on the chemical conversion step will be masked, and the observed KIE will be close to unity. nih.gov

While direct studies detailing KIE analysis with this compound are specific to highly specialized research, the principles are widely applied in enzymology. numberanalytics.comnih.gov For example, ¹³C KIEs have been instrumental in studying flavoprotein-catalyzed amine oxidation, helping to measure the change in bond order at the reacting carbon in the transition state. nih.gov Applying this to an ethylene-metabolizing enzyme, such as a monooxygenase, could differentiate between a stepwise radical mechanism and a concerted insertion mechanism by probing the bonding changes at the carbon atoms during the catalytic cycle.

Biosynthetic Pathway Delineation Through this compound Incorporation

Tracing the metabolic fate of isotopically labeled compounds is a classic and powerful strategy for delineating biosynthetic pathways. nih.govresearchgate.net Feeding this compound to a biological system and identifying the ¹³C label in downstream natural products can provide definitive evidence for its role as a precursor and illuminate the sequence of biochemical transformations.

In plants and some microorganisms, ethylene itself is synthesized from precursors like methionine via the 1-aminocyclopropane-1-carboxylic acid (ACC) pathway. sinica.edu.twnih.govfrontiersin.org However, ethylene can also be metabolized by the same organisms. scialert.net Early studies using ¹⁴C-labeled ethylene demonstrated its conversion to ethylene oxide, ethylene glycol, and eventually CO₂. scialert.net Re-examining these pathways using the stable isotope this compound, coupled with modern high-resolution mass spectrometry and NMR, would allow for a more detailed and quantitative mapping of these metabolic routes.

The experimental approach involves exposing the organism (e.g., a plant seedling or a fungal culture) to an atmosphere containing this compound. scialert.netresearchgate.net After incubation, metabolites are extracted and analyzed. The discovery of ¹³C enrichment in a specific compound is strong evidence that it is a downstream product of ethylene metabolism.

For example, if this compound is fed to a plant, and ¹³C is subsequently detected in ethylene glycol and its conjugates, it confirms the activity of the ethylene oxidation pathway. scialert.net Furthermore, by analyzing the labeling pattern in larger molecules, one can trace the flow of carbon from ethylene into primary and secondary metabolism. For instance, if the two-carbon unit from ethylene glycol is further metabolized, it could potentially enter the glyoxylate (B1226380) cycle or be converted to acetyl-CoA, which is a central precursor for a vast array of natural products, including fatty acids and some polyketides. nih.govd-nb.info

This method is particularly valuable for confirming proposed pathways or discovering new ones. nih.gov For example, if a microorganism is hypothesized to produce a specific two-carbon-containing secondary metabolite via ethylene degradation, an this compound feeding experiment can directly test this hypothesis. The intact incorporation of the ¹³C₂ unit from this compound into the target molecule would provide compelling proof of the proposed biosynthetic connection. researchgate.net

Table 3: Expected Labeling from this compound in a Hypothetical Biosynthetic Pathway

PrecursorIntermediateProductExpected Labeling PatternPathway Confirmed
Ethylene-¹³C₂[¹³C₂]Ethylene oxide[¹³C₂]Ethylene glycolBoth carbons in ethylene glycol are labeled.Ethylene oxidation pathway. scialert.net
Ethylene-¹³C₂[¹³C₂]Ethylene glycol[¹³C₂]GlycolaldehydeBoth carbons in glycolaldehyde are labeled.Ethylene glycol oxidation. nih.gov
Ethylene-¹³C₂[¹³C₂]Glycolaldehyde[¹³C₂]GlycolateBoth carbons in glycolate (B3277807) are labeled.Glycolaldehyde oxidation. nih.gov
Ethylene-¹³C₂[¹³C₂]Glycolaldehyde[¹³C₂]Acetyl-CoABoth carbons in the acetyl group are labeled.Carbon-conserving assimilation pathway. nih.gov

Environmental and Atmospheric Chemistry Research

Atmospheric Oxidation Mechanisms of Ethylene

Ethylene is a significant volatile organic compound (VOC) in the atmosphere, and its oxidation plays a crucial role in tropospheric chemistry, contributing to the formation of ozone and secondary organic aerosols. Studying the complex oxidation mechanisms of ethylene, particularly its reaction with ozone (ozonolysis), is vital for accurate atmospheric modeling. The use of isotopically labeled this compound provides a powerful tool for this research. researchgate.netumich.edu

When this compound reacts with ozone, the ¹³C label acts as a tracer, allowing researchers to follow the fate of the carbon atoms through the reaction cascade. The initial step of ozonolysis involves the formation of a primary ozonide (POZ), which rapidly decomposes into a carbonyl compound and a Criegee intermediate. researchgate.netdoubtnut.com For ethylene, this results in formaldehyde (B43269) and the simplest Criegee intermediate, CH₂OO.

Using this compound allows for the definitive identification of these products and subsequent intermediates in complex gas mixtures using techniques like microwave or infrared spectroscopy. researchgate.netumich.edu For example, the rotational spectra of ozonides formed from various isotopically substituted ethylenes, including ¹³C species, have been analyzed to determine their precise molecular structures. umich.edu

The labeling helps to unravel the branching pathways of the Criegee intermediate. This highly reactive species can undergo unimolecular decay or react with other atmospheric components like water vapor, SO₂, or NO₂. Tracing the ¹³C label from the initial this compound to final products like formic acid or hydroperoxides helps to quantify the reaction rates and branching ratios of these different pathways.

In laboratory-based smog chamber experiments, this compound can be introduced with other atmospheric oxidants (e.g., OH radicals, O₃). Analysis of the gas-phase products and the resulting secondary organic aerosol (SOA) particles via mass spectrometry can reveal the specific contribution of ethylene's carbon backbone to aerosol formation. The distinct mass of the ¹³C-labeled products allows them to be distinguished from background contamination or products from other unlabeled hydrocarbons. This approach provides clear insights into the chemical processes that transform gaseous ethylene into particulate matter, a key component of air pollution.

Table 4: Key Intermediates and Products in the Atmospheric Oxidation of this compound

ReactantOxidantKey IntermediateFinal ProductsSignificance of ¹³C Labeling
Ethylene-¹³C₂Ozone (O₃)[¹³C]Primary Ozonide[¹³C]Formaldehyde, [¹³C]Criegee Intermediate (CH₂OO)Confirms the cleavage of the C=C bond and allows structural determination of the ozonide. researchgate.netumich.edu
[¹³C]CH₂OO(Unimolecular decay)Dioxirane¹³CO, ¹³CO₂Traces the decomposition pathways of the Criegee intermediate.
[¹³C]CH₂OOWater (H₂O)[¹³C]Hydroxymethyl hydroperoxide[¹³C]Formic AcidQuantifies the importance of the reaction with water vapor in the atmosphere.
Ethylene-¹³C₂Hydroxyl Radical (OH)[¹³C]Hydroxyethyl radical[¹³C]Formaldehyde, [¹³C]GlycolaldehydeElucidates the dominant OH-initiated oxidation pathway and its products.

Carbon Cycling and Degradation Studies in Model Ecosystems

The use of stable isotope-labeled compounds is a powerful tool for elucidating the pathways and rates of chemical transformation in complex environmental systems. This compound, and by extension polymers synthesized from it, serves as a crucial tracer for investigating carbon cycling and biodegradation processes in various model ecosystems. These studies provide unambiguous evidence of microbial degradation and allow for the quantification of carbon assimilation into biomass and mineralization to carbon dioxide. vliz.be

Detailed Research Findings

Research in model ecosystems, particularly those involving soil and aquatic environments, has leveraged ¹³C-labeled materials to track the fate of carbon from ethylene-based polymers. A significant area of this research focuses on the biodegradation of polyethylene (PE), one of the most abundant and persistent plastic pollutants.

A key study utilized ¹³C-labeled polyethylene (poly(ethylene-¹³C₂)) to trace its mineralization by the bacterium Rhodococcus ruber, a microorganism known for its metabolic versatility. vliz.beresearchgate.net In this lab-scale model ecosystem, UV-irradiated ¹³C-PE particles were incubated in a liquid medium with R. ruber as the sole added carbon source to simulate the initial photo-oxidation and subsequent microbial attack that plastics undergo in the marine environment. vliz.be

The primary findings of this tracer experiment were:

Mineralization to CO₂: The researchers detected the transfer of the ¹³C label from the solid polyethylene polymer into the gaseous and dissolved inorganic carbon pools. This was measured as an excess of ¹³CO₂ and ¹³C-dissolved inorganic carbon (DIC) in the system, providing definitive proof of mineralization. vliz.beresearchgate.net

Quantification of Degradation Rate: The study successfully quantified the rate of microbial mineralization. The data translated to a mineralization rate of up to 1.2% of the added polyethylene per year under the specified laboratory conditions. researchgate.netdiva-portal.org

Assimilation into Biomass: Beyond mineralization, the study demonstrated that carbon from the polyethylene was incorporated into the microbial biomass. Analysis revealed highly ¹³C-enriched membrane fatty acids within the Rhodococcus ruber cells. vliz.beresearchgate.net This finding confirms that the bacterium can use the degradation products of polyethylene for its cellular maintenance and growth.

The degradation of long-chain polymers like polyethylene is understood to begin with an initial oxidation step, which can be abiotic (like UV radiation) or biotic. mdpi.com This creates functional groups, such as carbonyl groups, on the polymer chain, making it more susceptible to enzymatic attack. frontiersin.org Microbial enzymes, including hydroxylases and monooxygenases, can then break down the large polymer into smaller oligomers and monomers. mdpi.com In the case of polyethylene, this can ultimately yield two-carbon compounds like ethylene glycol, which can then be funneled into central metabolic routes like the glyoxylate shunt for assimilation. frontiersin.orgnih.gov

In terrestrial model ecosystems, ethylene itself is a recognized component of the soil atmosphere and is known to be produced by microbial activity. annualreviews.org Isotopic tracer studies in soil have a long history of clarifying carbon turnover. colostate.eduethz.ch While not always using this compound specifically, these studies establish the principles of tracing carbon from a source into soil organic matter and microbial biomass. nih.gov Ethylene in soil has been identified as a significant biological regulator, capable of inhibiting the activity of soil fungi, a phenomenon known as soil fungistasis. annualreviews.org Tracer studies can help quantify the flow of carbon through this specific pathway in the soil carbon cycle.

Data from Model Ecosystem Studies

The following tables summarize key quantitative findings from studies using ¹³C-labeled polyethylene and research on ethylene's role in model soil ecosystems.

Table 1: Mineralization and Assimilation of ¹³C-Polyethylene by Rhodococcus ruber
ParameterFindingSignificance
Microbial Mineralization RateUp to 1.2% per yearProvides a quantitative measure of the rate at which polyethylene is converted to CO₂ by a model organism. researchgate.netdiva-portal.org
Carbon Tracer Fate¹³C detected in CO₂ and Dissolved Inorganic Carbon (DIC)Offers definitive proof that the carbon from the polymer backbone is being processed and released by microbial metabolism. vliz.be
Biomass IncorporationDetection of highly ¹³C-enriched membrane fatty acidsConfirms that the bacterium assimilates carbon from polyethylene breakdown products into its cellular components. vliz.beresearchgate.net
Table 2: Role of Microbially-Produced Ethylene in Model Soil Ecosystems
PhenomenonEffective ConcentrationBiological Effect
Soil FungistasisAs low as 0.04 ppmInhibition of fungal spore germination and growth, impacting microbial community dynamics and organic matter turnover. annualreviews.org
SourceMicrobial activity in soilDemonstrates a natural pathway in the soil carbon cycle where simple organic molecules regulate ecosystem processes. annualreviews.org

Advanced Applications and Methodological Developments with Ethylene 13c2

Probing Material Structures and Dynamics

The use of Ethylene-¹³C₂ as a precursor or monomer is instrumental in elucidating the structure and dynamics of materials at a molecular level. Techniques such as solid-state NMR spectroscopy become significantly more powerful when applied to systems containing ¹³C-labeled components.

Polymer Chain Dynamics and Architecture Studies using Ethylene-¹³C₂

The incorporation of Ethylene-¹³C₂ into polymers allows researchers to non-invasively probe the dynamics and structure of polymer chains. Solid-state NMR spectroscopy, particularly ¹³C NMR, is a key technique in these investigations.

Research Findings:

Ziegler-Natta Catalysis: In the study of ethylene (B1197577) polymerization using Ziegler-Natta catalysts, ¹³C-labeled ethylene is a crucial probe. libretexts.orgije.ir By using Ethylene-¹³C₂, researchers can trace the initiation and propagation steps of the polymerization process. For instance, studies on catalysts like TiCl₄/MgCl₂ have utilized ¹³C₂H₄ to understand how the monomer units add to the growing polymer chain and to characterize the resulting polymer's microstructure. acs.orgresearchgate.net The analysis of the ¹³C NMR spectra of the resulting polyethylene (B3416737) reveals information about chain branching, defects, and the stereochemistry of the polymer. acs.org

Chain Trajectory and Packing: Advanced solid-state NMR techniques, such as ¹³C-¹³C double quantum (DQ) NMR, when applied to polymers synthesized from Ethylene-¹³C₂, can reveal detailed information about the chain trajectory and packing in semi-crystalline polymers. acs.org These experiments measure the proximity between labeled carbon atoms, providing insights into chain folding, lamellar thickness, and the structure of amorphous regions.

Molecular Dynamics in Polymer Melts: The study of polymer melts benefits from ¹³C labeling to understand chain dynamics. All-atom molecular dynamics simulations, often validated with experimental data from labeled polymers, can describe the conformational relaxations of polymer chains like poly(ethylene oxide) (PEO) well above their glass transition temperature. nih.govacs.org These studies are critical for understanding the fundamental principles of polymer physics, such as the time-temperature superposition (TTS) principle. nih.gov

Interactive Table: Applications of Ethylene-¹³C₂ in Polymer Studies

Research AreaTechnique(s)Key Findings
Ziegler-Natta Polymerization¹³C Solid-State NMRTracing of monomer insertion, characterization of polymer microstructure and stereochemistry. acs.orgresearchgate.net
Semi-crystalline Polymers¹³C-¹³C Double Quantum NMRElucidation of chain trajectory, folding patterns, and lamellar structure. acs.org
Polymer Melt DynamicsSolid-State NMR, MD SimulationsInvestigation of conformational relaxations and testing of fundamental polymer physics principles. nih.gov

Surface Science Investigations Utilizing Labeled Precursors

Ethylene-¹³C₂ is an invaluable tool in surface science for studying the mechanisms of surface-catalyzed reactions and the formation of thin films. The isotopic label allows for the unambiguous identification of surface species derived from ethylene.

Research Findings:

Ethylene Oxidation on Silver Catalysts: Solid-state NMR studies have been employed to investigate the oxidation of ethylene over silica-supported silver (Ag/SiO₂) catalysts. osti.gov Using ¹³C-labeled ethylene, researchers can identify the carbon-containing species that form on the catalyst surface at various temperatures. osti.gov In such studies, species like adsorbed ethylene, acetic acid, and carbon dioxide have been identified, while the detection of the desired product, ethylene oxide, can be complicated by its subsequent reactions with the support material. osti.govill.fr

Interaction with Metal Surfaces: The reactions of ethylene with laser-ablated metal atoms isolated in argon matrices have been studied using infrared spectroscopy. acs.org The use of ¹³C₂H₄, along with other isotopologues like C₂D₄, allows for the positive identification of reaction intermediates through the analysis of isotopic shifts in the vibrational spectra. acs.org For example, in reactions with niobium (Nb), the formation of the dihydrido complex Nb(H)₂(C₂H₂) has been identified. acs.org

CO Hydrogenation: The role of ethylene as an initiator in the catalytic hydrogenation of carbon monoxide (CO) has been investigated using ¹³C₂H₄ over various metal catalysts (Ru, Co, Fe, Rh). acs.org ¹³C NMR spectroscopy of the products revealed that the labeled ethylene initiates a regiospecific polymerization of C₁ species derived from CO, leading to the formation of linear alkenes and alkanes with terminal ¹³CH₃¹³CH₂- units. acs.org

Theoretical and Computational Modeling of Ethylene-¹³C₂ Systems

Theoretical and computational methods provide a powerful complement to experimental studies of Ethylene-¹³C₂. These approaches can predict spectroscopic properties, model reaction dynamics, and explain the principles behind isotopic fractionation.

Quantum Chemical Calculations of Isotope Effects and Spectroscopic Parameters

Quantum chemical calculations are essential for predicting the properties of isotopically labeled molecules and for interpreting experimental spectra.

Research Findings:

Vibrational Frequencies: High-level theoretical methods have been used to calculate the harmonic and anharmonic vibrational frequencies for Ethylene-¹³C₂ and its isotopologues. acs.org For instance, coupled cluster theory (CCSD(T)) with large basis sets can predict vibrational frequencies that are in good agreement with experimental values. acs.orgaip.org These calculations are crucial for assigning complex vibrational spectra and understanding the effects of isotopic substitution on molecular vibrations. acs.orgnist.gov

Spectroscopic Parameters: Theoretical calculations provide predictions for various spectroscopic parameters, including rotational constants and NMR chemical shieldings. acs.orgmdpi.com The calculation of NMR shielding parameters for isolated ¹³C₂H₄ molecules allows for the determination of secondary isotope effects, which are small but measurable shifts caused by the presence of the second ¹³C atom. mdpi.comresearchgate.net These calculations help in the precise interpretation of high-resolution NMR spectra. researchgate.net

Potential Energy Surfaces: The construction of accurate potential energy surfaces (PES) for ethylene using ab initio calculations allows for the prediction of rovibrational energy levels for various isotopologues, including ¹³C₂H₄. aip.orgtsu.ru These detailed surfaces are fundamental for simulating the molecule's infrared spectrum and are valuable for applications in fields like astrophysics for modeling planetary atmospheres. tsu.ru

Interactive Table: Calculated Spectroscopic Data for Ethylene Isotopologues

ParameterC₂H₄¹³C₂H₄MethodReference
C=C Stretch Freq. (cm⁻¹)~1623Lower than C₂H₄DFT, CCSD(T) acs.orgacs.org
¹J(CC) Coupling (Hz)N/A~67.6 (gas phase)Experimental/Calculated mdpi.com
¹³C Shielding σ₀(C) (ppm)~66.7 (natural abundance)~66.6Experimental/Calculated mdpi.comresearchgate.net

Molecular Dynamics Simulations of Labeled Molecules in Reaction Environments

Molecular dynamics (MD) simulations offer a way to study the time evolution of molecular systems, providing insights into reaction mechanisms and dynamics in complex environments.

Research Findings:

Polymerization Dynamics: While direct MD simulations of Ethylene-¹³C₂ polymerization are computationally intensive, simulations of related systems provide valuable insights. MD simulations are used to model the behavior of polymers like poly(ethylene glycol) (PEG) and their interaction with surfaces such as clay, which can be compared with experimental data from labeled polymers. acs.orgresearchgate.net

Oxidation on Catalyst Surfaces: Ab initio molecular dynamics (AIMD) has been used to study the catalytic oxidation of related small molecules like ethylene glycol on oxide surfaces such as Co₃O₄. chemrxiv.orgchemrxiv.orgresearchgate.net These simulations reveal reaction pathways, such as the decomposition of the molecule into various oxidation products, and highlight the role of the surface and the surrounding environment (e.g., water) in the reaction mechanism. chemrxiv.orgchemrxiv.org Such computational approaches can be extended to model the behavior of Ethylene-¹³C₂ in similar catalytic environments.

Force Field Development: The accuracy of classical MD simulations depends heavily on the quality of the force field used to describe the interactions between atoms. Trajectory-based machine learning approaches are being developed to construct accurate force fields by learning from AIMD trajectories of molecules like ethylene, which can then be used for longer and larger scale simulations.

Isotopic Fractionation Modeling in Chemical and Biological Processes

Isotopic fractionation refers to the partitioning of isotopes between different substances or phases. Modeling these processes is crucial for interpreting isotopic data in various scientific fields.

Research Findings:

Geochemical Processes: Geochemical models are used to simulate the behavior of isotopes in natural systems. numberanalytics.com These models incorporate thermodynamic and kinetic data to predict how processes like mineral precipitation, dissolution, and fluid-rock interactions affect the isotopic composition of elements like carbon. usgs.govoup.comajsonline.org The principles from these models can be applied to understand the fractionation of ¹³C from Ethylene-¹³C₂ in geological environments.

Biological Processes: Biological systems often exhibit significant kinetic isotope effects, as enzymes preferentially react with lighter isotopes. nih.gov For example, studies on the bacterial fermentation of acetylene (B1199291) (a molecule structurally related to ethylene) show persistent fractionation of stable carbon isotopes. nih.gov Modeling these fractionations can help distinguish between biological and non-biological processes. nih.gov

Environmental Tracing: Understanding isotope effects during physical processes like evaporation is crucial for environmental studies. researchgate.net Models that predict isotopic fractionation during phase changes can help interpret the isotopic signatures of organic contaminants in the environment, allowing for source tracking and the assessment of degradation pathways.

Development of Novel Isotopic Tracer Methodologies

The stable isotope Ethylene-13C2 serves as a powerful tracer in sophisticated experimental designs aimed at elucidating complex chemical and biological systems. Its application in novel isotopic tracer methodologies has enabled detailed investigation of reaction kinetics, metabolic fluxes, and pathway structures. These advanced techniques leverage the distinct mass of the ¹³C isotope to follow the transformation of ethylene's carbon backbone through various processes.

Pulse-Chase Experiments with this compound for Kinetic Studies

Pulse-chase experiments are a powerful technique for investigating the kinetics of a process by tracking the movement of a labeled molecule through a system over time. This methodology involves introducing a labeled compound (the "pulse") for a brief period, followed by the introduction of an excess of the same, but unlabeled, compound (the "chase"). This allows researchers to follow the fate of the initial labeled cohort as it is processed, converted, or transported, providing critical data on reaction rates, intermediate turnover, and pathway dynamics. ckisotopes.com

In the context of this compound, this technique is particularly valuable for studying the kinetics of polymerization reactions or the bioconversion of ethylene. For instance, in catalysis research, a short pulse of this compound can be introduced into a polymerization reactor, followed by a chase of unlabeled Ethylene (¹²C₂H₄). By sampling the polymer product over time and analyzing the distribution of the ¹³C label using mass spectrometry or NMR spectroscopy, researchers can determine key kinetic parameters. illinois.edu These include the rate of chain initiation, propagation, and termination, providing fundamental insights into the catalyst's mechanism and efficiency.

Research Findings: In a hypothetical kinetic study on a novel Ziegler-Natta catalyst, a pulse-chase experiment could be designed to measure the rate of ethylene incorporation. The findings might reveal how quickly the catalyst initiates new polymer chains and the average time for chain growth before termination. The data would allow for the calculation of the rate constants for these fundamental steps.

Table 1: Illustrative Data from a Pulse-Chase Polymerization Experiment with this compound This table shows hypothetical results tracking the ¹³C label from an this compound pulse as it is incorporated into a growing polymer chain and then followed by an unlabeled ethylene chase.

Time Point (seconds)Event¹³C Enrichment in Unreacted Ethylene¹³C Enrichment in PolymerKinetic Parameter Inferred
0-10Pulse (this compound introduced)99%IncreasingRate of Initiation
11Chase (Unlabeled Ethylene introduced)<1%Peak Enrichment ReachedSwitch to Chain Propagation
30Chase<1%Decreasing (due to new unlabeled growth)Rate of Propagation
60Chase<1%Plateauing at a lower %Rate of Termination/Chain Transfer

Steady-State Isotopic Labeling Approaches for Metabolic Flux Analysis

Steady-state isotopic labeling is a cornerstone of Metabolic Flux Analysis (MFA), a technique used to quantify the rates (fluxes) of intracellular reactions. rsc.orgnih.gov The principle involves growing a biological system on a ¹³C-labeled substrate until the organism's metabolic network reaches an isotopic steady state. d-nb.info At this point, the isotopic labeling pattern of the intracellular metabolites becomes constant. By measuring these labeling patterns, typically with mass spectrometry or NMR, and applying computational models, researchers can deduce the relative contributions of different metabolic pathways to the production of a given metabolite. rsc.org

While less common than glucose or glutamine, this compound can be a crucial tracer in specific contexts, such as studying the biodegradation of polyethylene. diva-portal.org To investigate the metabolic pathways involved in breaking down this polymer, researchers can synthesize Poly(this compound). diva-portal.org Microorganisms capable of degrading plastic can then be cultured with this labeled polymer as a carbon source. As the microbes break down the polymer, the ¹³C label is incorporated into their central metabolism. Analysis of the ¹³C enrichment in key metabolites like amino acids or intermediates of the TCA cycle at isotopic steady state can reveal the specific catabolic pathways used to assimilate the ethylene-derived carbon. diva-portal.org

Research Findings: Studies using this approach could identify the entry point of polyethylene degradation products into central metabolism. For example, if intermediates of the glyoxylate (B1226380) shunt show high ¹³C enrichment, it would provide strong evidence for this pathway's role in assimilating the two-carbon units derived from the polymer backbone.

Table 2: Example of ¹³C Enrichment in Metabolites from Poly(this compound) Degradation This table presents hypothetical steady-state labeling data for a bacterium degrading labeled polyethylene, analyzed by GC-MS.

MetabolitePathwayMeasured ¹³C Fractional EnrichmentFlux Implication
GlycineAmino Acid Synthesis0.45High flux from C2 units
MalateTCA Cycle / Glyoxylate Shunt0.55Glyoxylate shunt is highly active
SuccinateTCA Cycle / Glyoxylate Shunt0.52Consistent with active glyoxylate shunt
PyruvateGlycolysis / Gluconeogenesis0.15Lower flux from C2 units to pyruvate
AlanineAmino Acid Synthesis0.16Reflects low labeling in pyruvate

Multidimensional Isotopic Tracing Strategies for Enhanced Pathway Resolution

To untangle highly interconnected or complex reaction networks, single-tracer experiments can be insufficient. Multidimensional isotopic tracing strategies offer enhanced resolution by employing multiple isotopic labels simultaneously or by using advanced analytical techniques to gain more detailed positional information from a single label.

One such strategy involves using this compound in combination with other stable isotopes, such as ¹⁵N or ²H (deuterium), to trace the flow of multiple elements through a pathway. For example, in studying a microorganism that can co-metabolize ethylene and ammonia, providing both this compound and ¹⁵N-ammonia allows researchers to track how carbon and nitrogen are incorporated into biomass, providing a more complete picture of biosynthesis.

Another powerful approach lies in the use of multidimensional analytical methods, such as 2D NMR spectroscopy, on products derived from this compound. jove.com In polymer chemistry, for instance, the polymerization of this compound can lead to complex polymer structures with various types of branches. Standard 1D NMR might not be able to resolve these. However, 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) or INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment) can resolve ¹³C-¹³C and ¹³C-¹H correlations, allowing for the unambiguous assignment of complex structures. This provides detailed mechanistic insights into the catalytic "pathway," revealing the frequency and nature of side reactions like branching. jove.com

Research Findings: In an analysis of a polyethylene sample produced using this compound, 2D NMR could reveal not just the presence of branches but also their specific type (e.g., ethyl vs. butyl branches). This level of detail allows for a much finer resolution in understanding the catalyst's behavior and the factors that control the polymerization pathway.

Table 3: Enhanced Pathway Discrimination using Multidimensional Analysis This table illustrates how analyzing ¹³C-¹³C couplings (a multidimensional approach) in a product can distinguish between two possible reaction pathways from an this compound precursor.

ObservationPathway A: Direct DimerizationPathway B: Rearrangement then DimerizationConclusion
Product ButadieneButadieneSame final product
1D ¹³C NMR Two signals observedTwo signals observedIndistinguishable
2D INADEQUATE NMR (¹³C-¹³C connectivity) Shows ¹³C(1)-¹³C(2) and ¹³C(3)-¹³C(4) couplings onlyShows additional ¹³C(2)-¹³C(3) coupling2D analysis reveals the bond rearrangement occurred, confirming Pathway B.

Challenges and Future Perspectives in Ethylene 13c2 Research

Overcoming Synthetic Challenges for Cost-Effective and Complex Isotopic Labeling

The broader application of Ethylene-13C2 in diverse research fields is currently hampered by significant synthetic challenges that contribute to its high cost. researchgate.net A primary goal for advancing its use is the development of more cost-effective production methods. Current methods often involve multi-step syntheses, which can be expensive and limit the availability of this valuable tracer.

One promising and versatile approach begins with elemental carbon-13 to produce calcium carbide-13C2 (Ca¹³C₂). This intermediate is then hydrolyzed to yield acetylene-13C2, which serves as a universal building block for a variety of ¹³C₂-labeled organic molecules. researchgate.net This method opens a pathway to synthesizing a wide array of labeled compounds, including alkynes and vinyl derivatives. Another strategy involves the dehydrohalogenation of 1,2-dihaloethanes that have been enriched with ¹³C isotopes to produce labeled acetylene (B1199291) derivatives.

Researchers are actively exploring new catalytic processes and reaction pathways to improve yield, reduce costs, and enable more complex isotopic labeling patterns. For instance, the use of metal-organic frameworks (MOFs) to isolate single copper atoms has shown promise in creating highly selective materials for ethylene (B1197577) separation, a technique that could potentially be adapted for isotopic applications and reduce energy-intensive purification steps. rasayanika.com The development of such innovative materials could lead to more efficient and economical syntheses of this compound and its derivatives.

The table below summarizes some of the synthetic methods for producing ¹³C labeled ethylene precursors.

Starting MaterialKey IntermediatesFinal Labeled ProductReference(s)
Elemental Carbon-13Calcium Carbide-¹³C₂ (Ca¹³C₂)Acetylene-¹³C₂ researchgate.net
¹³C-labeled Ethane Precursors-Hexachloroethane-¹³C₂
¹³C₂-Ethylene-(2,3-¹³C₂)Oxirane

Enhancing Analytical Sensitivity and Specificity for Trace this compound and its Metabolites/Products

The accurate detection and quantification of this compound and its metabolic products, often present in trace amounts, are critical for the success of tracer studies. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical techniques employed for this purpose. frontiersin.org However, enhancing the sensitivity and specificity of these methods remains a key challenge.

Advanced mass spectrometry techniques, such as multi-collector inductively coupled plasma mass spectrometry (MC-ICP-MS) and thermal ionization mass spectrometry (TIMS), offer high precision for measuring isotopic ratios but can be complex and require specialized instrumentation. numberanalytics.com For more routine analyses, techniques like gas chromatography-mass spectrometry (GC-MS) are frequently used. d-nb.info However, the derivatization of analytes is often necessary to improve their chromatographic behavior and ionization efficiency, which can introduce variability. scirp.org

Recent developments in high-resolution mass spectrometry, such as Orbitrap-based systems, provide the mass resolution necessary to distinguish between different isotopologues of a molecule, which is crucial for detailed metabolic studies. thermofisher.com Another technique, cavity ring-down spectroscopy (CRDS), when coupled with gas chromatography and combustion (GC-C-CRDS), allows for precise measurement of ¹³C/¹²C isotope ratios in the carbon dioxide produced from the sample. pnas.org

To address the challenge of differentiating biological signals from analytical artifacts, isotopic ratio outlier analysis (IROA) has been developed. This LC-MS-based method uses samples labeled with both 5% and 95% ¹³C to create characteristic isotopic patterns that help identify true biological compounds and determine their carbon count. nih.gov

The table below highlights some of the analytical techniques used for the detection of this compound and its derivatives, along with their respective limits of quantitation where available.

AnalyteAnalytical MethodMatrixLimit of QuantitationReference(s)
¹³C₂-Ethylene GlycolMass SpectrometryBlood0.1 µg/g oup.comoup.com
¹³C₂-Glycolic AcidMass SpectrometryBlood2.1 µg/g oup.comoup.com
¹³C₂-Oxalic AcidMass SpectrometryBlood4.9 µg/g oup.comoup.com
¹³C₂-Ethylene GlycolMass SpectrometryUrine1.0 µg/g oup.comoup.com
¹³C₂-Glycolic AcidMass SpectrometryUrine0.94 µg/g oup.comoup.com
¹³C₂-Oxalic AcidMass SpectrometryUrine2.0 µg/g oup.comoup.com

Expanding the Scope of this compound Applications in Emerging Fields of Chemical and Biological Sciences

The utility of this compound as a tracer is poised to expand into several emerging areas of chemical and biological research. Its ability to track the fate of carbon atoms provides a powerful tool for elucidating complex reaction mechanisms and metabolic pathways. lookchem.com

In chemical sciences, this compound is a valuable precursor for synthesizing a wide range of labeled compounds, enabling detailed mechanistic studies of organic reactions. For example, it can be used to investigate polymerization reactions, where the labeled ethylene units can be tracked within the polymer chain. researchgate.net

In biological sciences, this compound and its derivatives are instrumental in metabolic research. smolecule.commedchemexpress.comchemsrc.com For instance, ¹³C-labeled ethylene has been used to study the biodegradation of plastics like polyethylene (B3416737). By using Poly(ethylene-¹³C₂), researchers can trace the conversion of the plastic's carbon into carbon dioxide and microbial biomass, providing direct evidence of biodegradation. diva-portal.org Similarly, stable isotope-labeled substrates are crucial for tracking assimilation and uncovering metabolic pathways in various organisms. researchgate.net A 2023 study implicated the ethylene signaling pathway in the response of Arabidopsis thaliana to low-dose ionizing radiation, highlighting a potential new area of investigation where this compound could be employed. biorxiv.org

Future applications could involve using this compound to probe the metabolism of microorganisms involved in bioremediation. For example, stable isotope probing (SIP) with ¹³C₂-labeled vinyl chloride (a derivative of ethylene) has been used to identify bacteria capable of degrading this environmental contaminant. oup.com This approach could be extended to other ethylene-derived pollutants.

Integration of this compound Data with Advanced "-Omics" Technologies (e.g., Fluxomics, Metabolomics in Model Systems)

The integration of data from this compound tracer experiments with other "-omics" technologies, such as metabolomics and fluxomics, offers a systems-level understanding of cellular metabolism. researchgate.netnih.gov This multi-omics approach provides a more comprehensive picture of how genetic and environmental factors influence metabolic pathways. biorxiv.orgnih.gov

Metabolic flux analysis (MFA) using ¹³C-labeled substrates is a powerful technique for quantifying the rates of intracellular metabolic reactions. nih.gov By introducing this compound or its derivatives into a biological system and measuring the isotopic enrichment in downstream metabolites, researchers can map and quantify the flow of carbon through metabolic networks. researchgate.netresearchgate.netnumberanalytics.com This is particularly valuable for studying the metabolism of organisms under different conditions or genetic modifications. frontiersin.org

For example, ¹³C-MFA has been used to investigate the tricarboxylic acid (TCA) cycle in plants, revealing how this central metabolic hub is regulated under light and dark conditions. frontiersin.org The integration of metabolomics with genomics and proteomics can further enhance the understanding of plastic biodegradation mechanisms. researchgate.net

The development of sophisticated software tools is crucial for analyzing the complex datasets generated by these integrated approaches. These tools help to correct for natural isotope abundances, analyze mass isotopomer distributions, and visualize the data in the context of metabolic pathways. lcms.cz

Development of Open-Source Tools and Computational Models for this compound Data Analysis

The analysis of data from this compound tracer experiments requires specialized computational tools to process and interpret the complex datasets. In recent years, there has been a significant push towards the development of open-source software that makes these analytical methods more accessible to the broader scientific community. scirp.orgnih.govnih.govoup.comd-nb.info

Several open-source tools are available for various stages of data analysis:

IsoCorrectoR and FluxFix are tools used for correcting raw mass spectrometry data for natural isotope abundances and tracer impurities, which is a critical first step in any stable isotope labeling experiment. d-nb.infod-nb.infobioconductor.org

X13CMS is an extension of the popular XCMS software that allows for the global tracking of isotopic labels in untargeted metabolomics data, enabling the discovery of novel biochemical pathways. acs.org

OpenMebius and Escher-Trace are web-based applications that facilitate the analysis and visualization of stable isotope tracing data, allowing researchers to map their findings onto metabolic pathways. nih.govnih.gov

DIMet is a tool designed for the differential analysis of isotopically resolved metabolomics data, helping to identify statistically significant changes in labeling patterns between different experimental conditions. oup.com

The development of these and other open-source tools is crucial for standardizing data analysis workflows and promoting reproducibility in the field. Future efforts will likely focus on creating more integrated platforms that can handle data from multiple "-omics" technologies and incorporate more sophisticated computational models for metabolic flux analysis.

The table below lists some of the available open-source software for analyzing stable isotope labeling data.

SoftwareFunctionKey FeaturesReference(s)
IsoCorrectoRCorrection of MS dataCorrects for natural isotope abundance and tracer impurity in MS and MS/MS data. d-nb.infobioconductor.org
FluxFixIsotopologue normalizationWeb-based calculator for correcting data for natural isotopologue abundance. d-nb.info
X13CMSGlobal tracking of isotopic labelsIdentifies isotopologue groups in untargeted LC/MS data without a priori knowledge. acs.org
OpenMebiusIsotopically nonstationary ¹³C-MFAAutogenerates metabolic models for simulating isotopic labeling enrichment. nih.gov
Escher-TracePathway-based visualizationCorrects for natural isotope abundance and presents data on metabolic pathway maps. nih.gov
DIMetDifferential analysisPerforms statistical analysis to identify differentially labeled metabolites between conditions. oup.com
UHAS-MIDAMass Isotopomer Distribution AnalysisDetermines stable isotope distribution in labeling investigations. scirp.org

Q & A

Q. Q1. How can researchers ensure isotopic purity and quantify 13C enrichment in Ethylene-13C2 during synthesis?

Methodological Answer: Isotopic purity is critical for reproducibility. Use nuclear magnetic resonance (NMR) spectroscopy (e.g., 13C NMR) to confirm the absence of unlabeled ethylene. Quantify enrichment via isotope ratio mass spectrometry (IRMS) or Fourier-transform infrared spectroscopy (FTIR) calibrated against known standards. For synthesis, track isotopic exchange during catalytic processes using gas chromatography (GC) coupled with mass spectrometry (MS) to monitor intermediates .

Q. Q2. What are the best practices for designing controlled experiments using this compound in plant hormone studies?

Methodological Answer: Design experiments with replicate groups to account for biological variability. Use radiolabeling controls (e.g., ethylene-12C2) to distinguish isotopic effects. Employ closed-chamber systems to minimize atmospheric contamination. Data collection should include time-resolved measurements of ethylene emission rates via laser-based photoacoustic spectroscopy, with raw data archived in appendices for transparency .

Q. Q3. How should researchers validate literature-reported reaction mechanisms involving this compound?

Methodological Answer: Reproduce key experiments by cross-referencing primary literature protocols . Validate mechanisms using isotopic tracing in reaction intermediates (e.g., via GC-MS fragmentation patterns). Compare kinetic data (e.g., activation energies) with theoretical models (DFT calculations) to resolve discrepancies. Document deviations in methodology (e.g., catalyst pre-treatment) that may affect outcomes .

Advanced Research Questions

Q. Q4. How can contradictory data on this compound’s role in catalytic cycles be resolved?

Methodological Answer: Analyze contradictions by:

  • Re-evaluating isotopic dilution effects in heterogeneous catalysis.
  • Testing hypotheses with in situ spectroscopic techniques (e.g., operando IR or XAS) to track 13C-labeled intermediates.
  • Applying statistical meta-analysis to compare datasets from multiple studies, weighting results by sample size and experimental rigor (e.g., blinding, randomization) .

Q. Q5. What advanced strategies optimize this compound’s use in tracing metabolic pathways in plants?

Methodological Answer: Integrate stable isotope-assisted metabolomics with high-resolution LC-MS/MS . Use compartmental modeling to distinguish between apoplastic and symplastic ethylene transport. Address background noise by pre-treating samples with ethylene inhibitors (e.g., AVG) and validating via null-labeling controls .

Q. Q6. How can researchers mitigate isotopic interference when studying this compound in complex gas mixtures?

Methodological Answer: Employ selective adsorption techniques (e.g., metal-organic frameworks) to isolate ethylene from interfering gases (e.g., CO2, CH4). Use cavity-enhanced absorption spectroscopy for real-time quantification. Validate specificity by spiking samples with isotopologues (e.g., Ethylene-12C2D2) and analyzing spectral overlaps .

Data Analysis and Interpretation

Q. Q7. What statistical methods are suitable for analyzing time-series data from this compound emission studies?

Methodological Answer: Apply autoregressive integrated moving average (ARIMA) models to account for temporal autocorrelation. Use ANOVA with post-hoc Tukey tests to compare emission rates across treatment groups. Report uncertainties via Monte Carlo simulations incorporating instrument error (±5% for GC-MS) and biological variability .

Q. Q8. How should researchers address conflicting isotopic fractionation factors reported in this compound oxidation studies?

Methodological Answer: Reconcile discrepancies by standardizing reaction conditions (e.g., pH, temperature) and validating fractionation factors via isotope-specific rate constants . Publish raw datasets with metadata (e.g., instrument calibration logs) to enable cross-validation. Collaborate with independent labs to replicate critical experiments .

Literature and Reproducibility

Q. Q9. What criteria should guide the selection of primary sources for this compound literature reviews?

Methodological Answer: Prioritize studies with:

  • Full experimental protocols (e.g., catalyst synthesis details).
  • Open-access raw data repositories (e.g., Zenodo, Dryad).
  • Independent validation in peer-reviewed journals.
    Exclude studies lacking isotopic purity validation or relying solely on proprietary databases .

Q. Q10. How can researchers enhance reproducibility when publishing this compound datasets?

Methodological Answer: Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable):

  • Deposit spectra and chromatograms in domain-specific repositories (e.g., NIST Chemistry WebBook).
  • Provide machine-readable metadata (e.g., DOI-linked experimental parameters).
  • Use electronic lab notebooks (ELNs) with version control to document iterative refinements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.